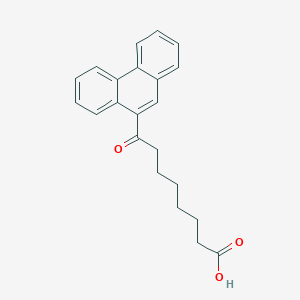

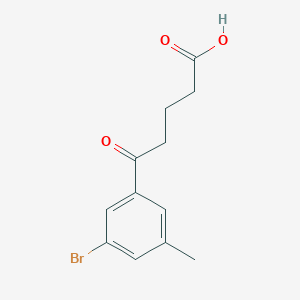

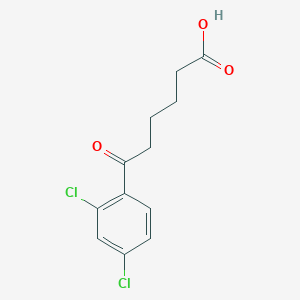

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-iodovalerophenone

カタログ番号 B1360765

CAS番号:

898785-60-9

分子量: 402.27 g/mol

InChIキー: ORMJUSXQPQPBHO-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of valerophenone with a 5,5-dimethyl-1,3-dioxan-2-yl group attached. Valerophenones are typically used in organic synthesis .

Molecular Structure Analysis

The molecular structure would likely feature a phenone core with the 5,5-dimethyl-1,3-dioxan-2-yl group attached. The presence of the dioxane ring could influence the compound’s reactivity and properties .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the presence of the phenone and dioxane groups. For example, the compound would likely be soluble in organic solvents .科学的研究の応用

Use in Solar Cell Technology :

- A study by Jørgensen and Krebs (2005) explored the synthesis of oligophenylenevinylenes (OPVs) using monomers, including a derivative of 5,5-dimethyl-1,3-dioxan-2-yl. These OPVs were tested as active materials in photovoltaic cells, showing conversion efficiencies in the range of 0.5-1%. This research indicates the potential application of such compounds in solar cell technology (Jørgensen & Krebs, 2005).

Synthesis and Structural Analysis :

- Research by Kuhn, Al-Sheikh, and Steimann (2003) involved the synthesis and crystal structure analysis of a compound closely related to 5,5-dimethyl-1,3-dioxan-2-yl. This study provides insights into the molecular structure and properties of such compounds, which is crucial for their application in various fields of chemistry (Kuhn, Al-Sheikh, & Steimann, 2003).

Application in Anti-Inflammatory Drugs :

- A 2008 study by Li et al. investigated N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids for their anti-inflammatory properties. This research highlights the potential use of derivatives of 5,5-dimethyl-1,3-dioxan-2-yl in developing novel anti-inflammatory drugs (Li et al., 2008).

Organocatalytic Reactions :

- The work of Enders and Chow (2006) demonstrated the use of 2,2-dimethyl-1,3-dioxan-5-one in organocatalytic asymmetric Michael addition reactions. This research is significant for synthetic organic chemistry, where such reactions are foundational (Enders & Chow, 2006).

Synthesis of Homo-N-Nucleosides :

- A study by Yu and Carlsen (2008) focused on the synthesis of homo-N-nucleosides containing a 1,4-dioxane sugar analog. They prepared a dioxane homo-sugar analog from dimethyl tartrate, which is relevant to the field of medicinal chemistry (Yu & Carlsen, 2008).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(2-iodophenyl)pentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23IO3/c1-17(2)11-20-16(21-12-17)10-6-5-9-15(19)13-7-3-4-8-14(13)18/h3-4,7-8,16H,5-6,9-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORMJUSXQPQPBHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCCC(=O)C2=CC=CC=C2I)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645906 |

Source

|

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-iodophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-iodovalerophenone | |

CAS RN |

898785-60-9 |

Source

|

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-iodophenyl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-iodophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

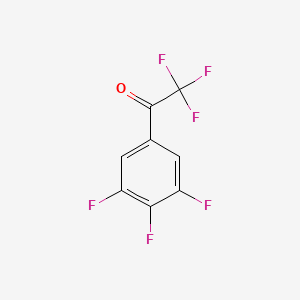

2,2,2,3',4',5'-Hexafluoroacetophenone

886369-68-2

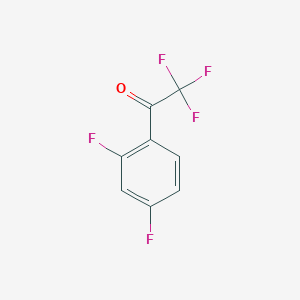

1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone

886371-05-7

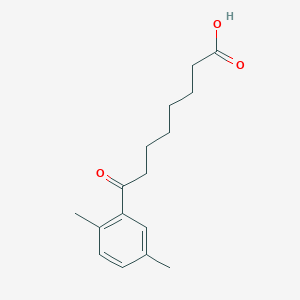

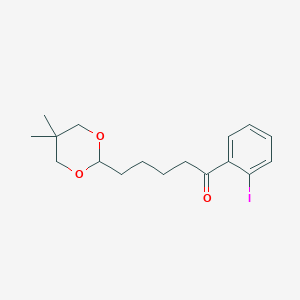

8-(2,5-Dimethylphenyl)-8-oxooctanoic acid

898788-01-7

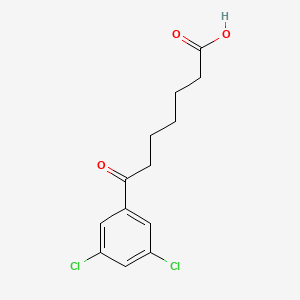

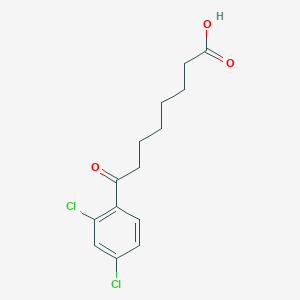

7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid

898765-54-3